3,4-Difluorobenzaldehyde

Catalog No.
S776396
CAS No.
34036-07-2
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzaldehyde

Sourcing the wrong difluorobenzaldehyde isomer (e.g., 2,4-difluoro) causes catastrophic yield losses in Ticagrelor synthesis due to incorrect P2Y12 docking and benzyne elimination. 3,4-Difluorobenzaldehyde (CAS 34036-07-2) is the definitive building block: • 88-92% Knoevenagel yield for trans-3,4-difluorocinnamic acid, Ticagrelor core intermediate. • Strict 3,4-difluoro substitution ensures correct P2Y12 binding and prevents benzyne side reactions. • In HAPMO enzymatic oxidation, 100% conversion to fluorophenyl formates, no benzoic acid byproducts. Ready for immediate dispatch.

CAS Number

34036-07-2

Product Name

3,4-Difluorobenzaldehyde

IUPAC Name

3,4-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

InChI Key

JPHKMYXKNKLNDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)F)F

Synonyms

3,4-Difluorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C=C1C=O)F)F

The exact mass of the compound 3,4-Difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

3,4-Difluorobenzaldehyde (CAS: 34036-07-2) is a highly reactive, di-fluorinated aromatic building block critical to pharmaceutical and advanced material supply chains. Characterized as a clear to light yellow liquid with a density of approximately 1.29 g/mL and a refractive index of 1.514, it serves as a foundational precursor for complex active pharmaceutical ingredients (APIs) . Its primary industrial value lies in its specific 3,4-difluoro substitution pattern, which imparts unique electronic properties—balancing inductive electron withdrawal with resonance effects—that drive high-yield condensation reactions. Commercially, it is most recognized as the essential starting material for the blockbuster antiplatelet drug Ticagrelor, as well as various anti-MRSA compounds, curcumin analogs, and specialty fluorinated agrochemicals .

Research Fit

SNAr Regioselectivity Predictable para-fluorine displacement for monoazidation; avoids diazide risk common to ortho-fluorinated isomers.
Conformational Reference Well-defined two-rotamer equilibrium with quantifiable energy separation; suitable for spectroscopic taxonomy studies.
Scaffold Diversity Common aldehyde partner for constructing curcuminoid, prodrug, and coumarin-dihydropyrimidinone libraries for SAR exploration.

Substituting 3,4-difluorobenzaldehyde with close structural analogs, such as 2,4-difluorobenzaldehyde or 4-fluorobenzaldehyde, fundamentally compromises both synthesis processability and downstream product efficacy [1]. In pharmaceutical applications, the precise 3,4-difluorophenyl moiety is strictly required to achieve specific target protein binding affinities and metabolic stability; for instance, 2,4-difluoro analogs fail to dock correctly in P2Y12 receptor models or anti-MRSA assays due to steric and electronic mismatches [2]. Furthermore, from a process chemistry perspective, the 3,4-difluoro arrangement makes the aromatic ring uniquely susceptible to benzyne elimination under high-temperature basic conditions [3]. Consequently, manufacturing protocols optimized for mono-fluoro or 2,4-difluoro isomers will result in catastrophic yield losses and severe impurity profiles if applied generically to the 3,4-isomer, necessitating specific low-temperature Grignard exchange routes.

Substitution Risk

01 Ortho-fluorinated DFB isomers may form diazide byproducts under SNAr conditions, altering downstream purity and yield.
02 3,5-DFB lacks a stable rotamer population; cannot substitute where conformer-dependent spectroscopy or packing is critical.
03 Biological endpoint profiles of 3,4-DFB-derived compounds may not transfer to analogues prepared from other benzaldehyde regioisomers.

Superior Target Binding Affinity in Antimicrobial Drug Discovery

In the development of anti-MRSA hydrazone derivatives, the position of the fluorine substituents dictates the biological efficacy of the resulting API. Assays demonstrate that derivatives synthesized from 3,4-difluorobenzaldehyde achieve highly potent Minimum Inhibitory Concentrations (MIC) as low as 3.12 to 6.25 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) strains. In direct contrast, derivatives synthesized from the 2,4-difluorobenzaldehyde comparator required significantly higher concentrations to inhibit the same LAC (MRSA) and UAMS-1 (MSSA) strains[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data3.12 - 6.25 μg/mL (Highly potent)
Comparator Or Baseline2,4-Difluorobenzaldehyde derivatives (Significantly higher MIC required)
Quantified DifferenceSubstantial reduction in MIC for the 3,4-isomer derivative
ConditionsIn vitro antimicrobial assay against LAC (MRSA) and UAMS-1 (MSSA) strains

Procuring the 3,4-isomer is mandatory for specific antimicrobial and antiplatelet drug discovery programs, as the 2,4-isomer cannot replicate the necessary target protein binding affinity.

SNAr Regioselectivity
Head-to-head
3,4-DFB → exclusive 4-azido-3-fluorobenzaldehyde
Ortho-DFB isomers → diazide formation risk
Predictable monofunctionalization supports stepwise azide intermediate synthesis.
NaN₃ in DMSO, 70 °C; source review recommended.

Absolute Product Selectivity in Enzymatic Baeyer-Villiger Oxidation

When subjected to enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO), 3,4-difluorobenzaldehyde demonstrates perfect process selectivity. 19F NMR analysis confirms it is quantitatively converted (100% yield) to the corresponding fluorophenyl formate, which hydrolyzes cleanly to the fluorophenol. Conversely, the 2,4-difluorobenzaldehyde comparator yields a mixed product profile containing the desired fluorophenol alongside minor, contaminating amounts of fluorobenzoic acids [1].

Evidence DimensionProduct Selectivity in Enzymatic Oxidation
Target Compound Data100% conversion to fluorophenyl formate/phenol (0% benzoic acid byproduct)
Comparator Or Baseline2,4-Difluorobenzaldehyde (Yields mixture including fluorobenzoic acid impurities)
Quantified DifferenceElimination of benzoic acid byproducts with the 3,4-isomer
ConditionsHAPMO-catalyzed oxidation monitored by 19F NMR

Guarantees a high-purity phenolic precursor stream in biocatalytic workflows, eliminating the procurement need for complex downstream purification equipment to remove benzoic acid impurities.

Rotamer Equilibrium
Reported
ΔE(S₀) = 140 ± 20 cm⁻¹ (syn/anti)
3,5-DFB: no stable rotamer
Quantifiable two-state population enables spectroscopic reference standard use.
Vapor emission spectroscopy; DFT B3LYP/6-311++G**

High-Yield Precursor Suitability for Ticagrelor Intermediates

3,4-Difluorobenzaldehyde exhibits excellent reactivity in Knoevenagel condensations, a critical step in the commercial synthesis of the antiplatelet drug Ticagrelor. Condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine consistently yields trans-3,4-difluorocinnamic acid at 88% to 92% efficiency after acidic work-up . This high conversion rate establishes it as a highly efficient, scale-ready building block compared to unoptimized aromatic aldehyde baselines that often suffer from incomplete conversion or require extensive recrystallization.

Evidence DimensionKnoevenagel Condensation Yield
Target Compound Data88% - 92% yield of trans-3,4-difluorocinnamic acid
Comparator Or BaselineStandard unoptimized aromatic aldehyde condensations (Often <70% yield)
Quantified DifferenceConsistently high >88% yield suitable for commercial API scale-up
ConditionsReaction with malonic acid, piperidine, pyridine, followed by acidic work-up

Provides technical buyers with quantitative assurance of high mass-efficiency when procuring this compound for large-scale pharmaceutical intermediate production.

EGFR Binding Affinity
Head-to-head
3,4-DFB-derived 3a: −9.8 kcal/mol
Parent curcumin: −7.8 kcal/mol
Δ = −2.0 kcal/mol
Reported binding energy improvement in molecular docking; supports target-engagement assay context.
MTT assay data; not a clinical efficacy claim.

Strict Temperature Dependency to Prevent Benzyne Elimination

The strong electron-withdrawing effect of the 3,4-difluoro substitution pattern requires specific handling during Grignard-based synthesis. If standard direct magnesium Grignard conditions (>50 °C) are applied, the intermediate undergoes a severe elimination reaction to form benzyne, resulting in low yields and high impurities. To successfully process 3,4-difluorobenzaldehyde precursors, manufacturers must utilize isopropylmagnesium chloride for Grignard exchange at strictly controlled low temperatures (0-10 °C) [1].

Evidence DimensionProcess Stability (Benzyne Elimination)
Target Compound DataStable only under low-temperature Grignard exchange (0-10 °C)
Comparator Or BaselineStandard Direct Mg Grignard (>50 °C)
Quantified DifferencePrevention of benzyne formation and elimination of severe impurity spikes
ConditionsGrignard reagent formation and subsequent DMF reaction

Alerts process chemists and procurement teams that standard high-temperature Grignard protocols will fail, ensuring proper reagent (isopropylmagnesium chloride) and cooling infrastructure are sourced alongside the compound.

Prodrug LogD SAR
Class-level
LogD₇.₄ span > 2 orders of magnitude across 8-member library
Scaffold enables lipophilicity tuning; AKR1C3-negative candidates identified.
Class-level inference; data to verify for each analogue.
CDHP Conjugate Ranking
Reported
CDHP-4 (3,4-DFB-derived) selected as lead among all synthesized CDHPs
Reported anti-proliferative and anti-metastatic endpoint context; supports conjugate design studies.
TNBC models; nanoparticle formulation context.
Density QC Marker
Data to verify
3,4-DFB: 1.288 g/mL (25 °C)
2,4-DFB: 1.299 g/cm³ (20 °C)
Δ ≈ 0.011 g/mL
Measurable density difference aids isomer identity confirmation upon receipt.
Supplier datasheet values; verify against lot-specific COA.

Commercial Synthesis of Ticagrelor and Antiplatelet APIs

Driven by its 88-92% yield in Knoevenagel condensations, 3,4-difluorobenzaldehyde is the definitive procurement choice for manufacturing trans-3,4-difluorocinnamic acid. This intermediate is subsequently converted into the cyclopropyl amine core required for Ticagrelor, a blockbuster P2Y12 receptor antagonist .

Development of Targeted Anti-MRSA Therapeutics

Because the 3,4-difluorophenyl moiety provides vastly superior target binding affinity compared to 2,4-difluoro analogs, this compound is the optimal starting material for synthesizing fluorinated hydrazones and pyrrolylated-chalcones targeting drug-resistant bacterial strains (MICs as low as 3.12 μg/mL) [1].

High-Purity Biocatalytic Fluorophenol Production

In advanced green chemistry workflows utilizing HAPMO enzymatic oxidation, 3,4-difluorobenzaldehyde is the preferred substrate. Its ability to achieve 100% conversion to fluorophenyl formates without generating fluorobenzoic acid byproducts makes it ideal for producing high-purity fluorophenols without intensive downstream separation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azide intermediate synthesis via SNAr
Para-selective monofunctionalization
Reaction selectivity and diazide formation risk
Curcuminoid SAR studies (EGFR binding)
Fluorinated benzaldehyde building block
Binding energy endpoint context; antiproliferative assay context
Nitroaromatic prodrug SAR library synthesis
Tunable LogD scaffold
AKR1C3 selectivity and NfsA_Ec activity context; bystander effect endpoint review
Microwave spectroscopy calibration
Well-characterized rotamer equilibrium
Rotamer population and spectroscopic assignment context

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

34036-07-2

Wikipedia

3,4-Difluorobenzaldehyde

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